molecular formula C5H10O2 B147808 2-(Trideuteriomethyl)butanoic acid CAS No. 95926-92-4

2-(Trideuteriomethyl)butanoic acid

Cat. No.: B147808
CAS No.: 95926-92-4
M. Wt: 105.15 g/mol
InChI Key: WLAMNBDJUVNPJU-BMSJAHLVSA-N
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Description

2-(Trideuteriomethyl)butanoic acid is a deuterated analog of 2-methylbutanoic acid. This compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C₅H₇D₃O₂, and it has a molecular weight of 105.15 g/mol. This compound is commonly used as a tracer in metabolic studies and drug development due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trideuteriomethyl)butanoic acid typically involves the deuteration of 2-methylbutanoic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis . The reaction conditions often require a palladium catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through distillation and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Trideuteriomethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives

Scientific Research Applications

2-(Trideuteriomethyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.

    Biology: Employed in studies involving metabolic flux analysis and isotope labeling to track metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceutical compounds.

    Industry: Applied in environmental research to study the effects of pollutants on ecosystems and to monitor the sustainability and environmental impact of industrial processes.

Mechanism of Action

The mechanism of action of 2-(Trideuteriomethyl)butanoic acid involves its incorporation into metabolic pathways as a deuterated analog of 2-methylbutanoic acid. The deuterium atoms in the molecule provide a unique isotopic signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s metabolic fate . The molecular targets and pathways involved include various enzymes and transporters that recognize and process the deuterated analog similarly to the non-deuterated form .

Comparison with Similar Compounds

    2-Methylbutanoic Acid: The non-deuterated analog of 2-(Trideuteriomethyl)butanoic acid, commonly found in human urine and used as a biomarker for various diseases.

    2-Methylpropanoic Acid: Another branched-chain carboxylic acid with similar chemical properties but different metabolic pathways.

    3-Methylbutanoic Acid: A structural isomer with distinct chemical and biological properties.

Uniqueness: The primary uniqueness of this compound lies in its deuterium content, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in tracer studies and metabolic research, where precise tracking of biochemical processes is essential.

Properties

IUPAC Name

2-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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